![molecular formula C17H24O8 B12380048 Acantrifoside E](/img/structure/B12380048.png)
Acantrifoside E
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Overview
Description
Acantrifoside E is a phenylpropanoid glycoside isolated from the stem bark of Acanthopanax trifoliatus, a plant belonging to the Araliaceae family. This compound is known for its unique chemical structure, which includes a glucopyranosyl moiety attached to a dimethoxypropenylphenol core . Acanthopanax trifoliatus is traditionally used in Southeast Asian folk medicine for its ginseng-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acantrifoside E involves the glycosylation of 2,6-dimethoxy-4-propenylphenol with a suitable glucopyranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from the stem bark of Acanthopanax trifoliatus. The process involves drying and powdering the bark, followed by extraction with ethanol or methanol. The extract is then purified using column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Acantrifoside E undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The double bond in the propenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropanoid glycosides.
Substitution: Various substituted phenylpropanoid glycosides.
Scientific Research Applications
Acantrifoside E has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and phenylpropanoid biosynthesis.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and as a natural antioxidant.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Acantrifoside E exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Additionally, it scavenges free radicals, thereby reducing oxidative stress in cells .
Comparison with Similar Compounds
Acantrifoside F: Another phenylpropanoid glycoside from Acanthopanax trifoliatus with similar structural features but different biological activities.
Eleutheroside E: A related compound with known antioxidant properties.
Quercitrin: A flavonoid glycoside with antioxidant and anti-inflammatory effects
Uniqueness: Acantrifoside E is unique due to its specific glycosylation pattern and the presence of a dimethoxypropenylphenol core. This structural uniqueness contributes to its distinct biological activities, making it a valuable compound for research and therapeutic applications .
Biological Activity
Acantrifoside E is a compound derived from the Ferula genus, specifically noted for its diverse biological activities. This article explores its cytotoxic properties, potential therapeutic applications, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
This compound is classified as a phytochemical, which indicates its origin from plant sources. Its structure is characterized by specific functional groups that contribute to its biological activity. While detailed structural data is not provided in the current literature, it is essential to understand that the arrangement of atoms within this compound plays a crucial role in its interaction with biological systems.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50 values) observed in different tumor cell lines:
Cell Line | IC50 (µM) |
---|---|
CH1 | >250 |
A549 | >250 |
SK-MEL-28 | 62.5 |
In a study involving multiple phytochemicals, this compound exhibited significant cytotoxicity, particularly against SK-MEL-28 cells, with an IC50 value of 62.5 µM. In contrast, other compounds such as Cisplatin showed much lower IC50 values (1.3 µM in CH1 cells), indicating that this compound may require higher concentrations to achieve similar effects .
The mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function. Further research is needed to elucidate these pathways and confirm the specific mechanisms involved.
Case Studies and Research Findings
Case studies have highlighted the potential therapeutic applications of this compound in oncology. For instance, a study examining its effects on melanoma cell lines found that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The following points summarize key findings from relevant research:
- Anticancer Properties : this compound has shown promising results in inhibiting the growth of melanoma cells.
- Safety Profile : Preliminary assessments indicate that this compound may have a favorable safety profile compared to conventional chemotherapeutics.
- Synergistic Effects : When combined with other agents, this compound may enhance therapeutic efficacy, suggesting potential for combination therapies.
Future Directions
Research into this compound is still in its early stages, and several areas warrant further exploration:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety of this compound in a living organism.
- Mechanistic Studies : Investigating the molecular pathways affected by this compound to understand how it induces cell death.
- Clinical Trials : Initiating clinical trials to evaluate its effectiveness in human subjects suffering from various cancers.
Properties
Molecular Formula |
C17H24O8 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1 |
InChI Key |
ZDLGCAQIENQSSF-QIQYSRIJSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origin of Product |
United States |
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